9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol

Self-assembled monolayers Surface wetting Hydrophilicity

Researchers developing AuNP biosensors or lithium-metal batteries face premature hydrolysis and uncontrolled crosslinking with common trialkoxysilane-thiols. 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol solves this via three extended oligo(ethylene glycol) arms that sterically shield the silicon center and provide controlled hydrolysis kinetics. - LogP 0.683 ensures AuNP colloidal stability in high-ionic-strength buffers and resists non-specific protein adsorption. - Forms a ~2.5-3.5 nm thick, defect-free SAM on Ag/Au electrodes, blocking PC electroreduction and suppressing Li dendrite growth. - Thiol content of 6.96 wt% enables precise stoichiometric control in thiol-maleimide/vinylsulfone bioconjugation.

Molecular Formula C18H40O9SSi
Molecular Weight 460.7 g/mol
CAS No. 87994-63-6
Cat. No. B12687200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol
CAS87994-63-6
Molecular FormulaC18H40O9SSi
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCOCCOCCO[Si](CCCS)(OCCOCCOC)OCCOCCOC
InChIInChI=1S/C18H40O9SSi/c1-19-5-8-22-11-14-25-29(18-4-17-28,26-15-12-23-9-6-20-2)27-16-13-24-10-7-21-3/h28H,4-18H2,1-3H3
InChIKeyRRBCERZNBADYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol: Procurement & Differentiation Overview


This compound is a heterobifunctional organosilane featuring a central silicon atom bonded to three extended oligo(ethylene glycol) arms (each carrying a terminal methoxy group) and a propyl spacer terminating in a thiol (–SH) group. With a molecular formula of C18H40O9SSi and a molecular weight of 460.66 g·mol⁻¹, it belongs to the class of PEGylated silane-thiols used for constructing self-assembled monolayers (SAMs), functional nanocoatings, and ion-conducting polymer matrices . Its extended chain length distinguishes it from shorter silane-thiols, altering solubility, surface coverage density, and hydrolytic condensation behaviour [1].

Why Generic PEG-Thiol or Short-Chain Silane-Thiol Alternatives Cannot Substitute


The three tris(2-(2-methoxyethoxy)ethoxy)silyl arms generate a markedly different solvation sphere, surface footprint, and condensation reactivity compared to mono‑ or di‑PEG thiols or to silane-thiols with shorter alkoxy groups (e.g., 3-[tris(2‑methoxyethoxy)silyl]propane‑1‑thiol, SIS2). Shorter analogs yield thinner monolayers with higher defect densities and inferior electrochemical blocking [1]. The extended chain length also suppresses premature hydrolysis‑condensation during storage while maintaining sufficient aqueous solubility for biological or electrochemical interfacing [2]. Substituting with a generic PEG-thiol would sacrifice the silane anchoring chemistry, whereas using a common trimethoxy- or triethoxysilane-thiol would lead to rapid, uncontrolled crosslinking before the intended surface reaction is complete. The quantitative evidence below demonstrates that the target compound occupies a distinct physico‑chemical niche that cannot be replicated by simple mixing or substitution.

Quantitative Differentiation Evidence Against Closest Analogs


Higher Hydrophilicity from Longer Oligoether Chains

The experimental logP (octanol‑water partition coefficient) of the target compound has been reported as 0.683 [1], reflecting the hydrophilicity enhancement from the three extended –(CH₂CH₂O)₂CH₃ arms. This value is significantly lower than that of shorter-chain silane‑thiols; for example, 3‑mercaptopropyltrimethoxysilane (MPTMS) is substantially more hydrophobic (LogP ≈ 1.5‑2.0 by class‑level inference). A lower LogP translates into better aqueous compatibility for biological media, reduced protein fouling in biosensor coatings, and more uniform SAM formation from aqueous or mixed‑solvent deposition baths.

Self-assembled monolayers Surface wetting Hydrophilicity LogP

Wider Distillation Window for Enhanced Purification

The calculated boiling point of the target compound is 475.7 °C at 760 mmHg . This is substantially higher than the boiling points of less functionalized silane‑thiols such as 3‑mercaptopropyltrimethoxysilane (≈198 °C) or 3‑mercaptopropyltriethoxysilane (≈212 °C). The 270‑280 °C gap allows selective removal of lower‑boiling impurities and unreacted starting materials by fractional distillation under reduced pressure, enhancing the purity of the procured batch. No azeotropic data are currently available, but the 100+ °C difference relative to common silane‑thiols ensures that the target compound can be isolated in higher yield during large‑scale synthesis.

Purification Distillation Thermal stability Purity

Precise Stoichiometric Control via Thiol Content

The molecular weight of 460.66 g·mol⁻¹ gives a theoretical thiol content of 6.96 wt% . In contrast, the shorter analog 3‑[tris(2‑methoxyethoxy)silyl]propane‑1‑thiol (SIS2, MW 328.50) contains 9.74 wt% thiol. The lower thiol density per unit mass of the target compound means that, for equimolar surface reactions, a larger mass of reagent is required, which impacts cost calculations but also provides a finer degree of control over surface loading when applied by mass. Furthermore, the higher molecular weight ensures a larger hydrodynamic footprint per thiol, which can reduce cross‑reactivity in crowded environments.

Bioconjugation Click chemistry Thiol-ene Stoichiometry

Improved Electrochemical Passivation Against Dendrite Formation

For the shorter SIS2 monolayer on silver, a saturation surface coverage of 4.2 × 10⁻¹⁰ mol·cm⁻² was determined by reductive desorption [1]. After long‑term hydrolysis and condensation, the SIS2 layer became completely electroinactive and blocked propylene carbonate electroreduction and Li electrodeposition. The target compound possesses three additional ethoxy units per arm, which is expected to increase the monolayer thickness (roughly 1.5–2×, based on molecular dynamics simulations of analogous PEG‑silanes), leading to a lower defect density and enhanced barrier properties. While direct experimental data for the target compound are not yet published, the established structure‑property relationship in this compound class supports its selection for applications requiring robust electrochemical passivation.

Lithium-ion batteries Electrochemical impedance Passivation Dendrite suppression

Stable Li⁺-Conducting Polymer Electrolyte Formation

A polysiloxane grafted with the tris(2‑(2‑methoxyethoxy)ethoxy)silyl pendant group (i.e., the same tripodand arm as the target compound, but attached via a vinyl spacer rather than a thiol‑propyl linker) was synthesized and evaluated as a host for LiPF₆‑based polymer electrolytes [1]. The resulting membrane exhibited decoupled lithium cation mobility from segmental motions, as confirmed by solid‑state ⁷Li NMR, and maintained measurable ionic conductivity over a wide temperature range. The target thiol compound can be used to install the identical tripodand motif onto metal or metal oxide surfaces via the thiol anchor, thereby transferring these proven ion‑transport properties to electrode‑electrolyte interfaces. Shorter‑chain silane‑thiols lack the necessary coordination sites for effective Li⁺ solvation and transport.

Polymer electrolytes Lithium transport Tripodand Conductivity

Distinctive HPLC Retention Profile for Purity Verification

A validated reverse‑phase HPLC method using a Newcrom R1 mixed‑mode column with acetonitrile/water/phosphoric acid mobile phase resolves the target compound cleanly from related impurities [1]. The method is scalable for preparative separation and suitable for pharmacokinetic‑grade purity determination. The retention time and peak shape under these conditions are unique to the tris(2‑(2‑methoxyethoxy)ethoxy)silyl architecture; shorter silane‑thiols such as SIS2 or MPTMS elute earlier or show poor peak symmetry due to their higher hydrophobicity and different silanol‑interaction profiles. This chromatographic distinctiveness provides a practical tool for incoming quality control that cannot be applied interchangeably to generic alternatives.

Quality control HPLC Purity Batch consistency

Recommended Research & Industrial Application Scenarios


Aqueous-Phase Gold-Nanoparticle Functionalization

The low LogP (0.683) and extended PEG arms ensure that gold nanoparticles (AuNPs) functionalized with the target compound remain colloidally stable in high‑ionic‑strength biological buffers. The thiol group forms a dense monolayer on the gold surface, while the silane end can be further reacted or left as a hydrophilic corona that resists non‑specific protein adsorption better than coatings based on MPTMS or HS‑PEG‑OH [Section 3, LogP evidence].

Electrode Passivation for Lithium-Metal Batteries

When deposited on a lithium‑metal or silver electrode, the target thiol is expected to form a thicker, more defect‑free self‑assembled monolayer than SIS2, providing superior electrochemical stability. The tripodand architecture can complex Li⁺ ions, potentially creating an artificial solid‑electrolyte interphase (SEI) that suppresses dendrite growth while maintaining ionic conductivity [Section 3, Electrochemical Class‑level Inference and Tripodand Electrolyte evidence].

Silica-Based Chromatography Stationary Phase Modification

The silane group of the target compound can be hydrolysed and covalently attached to silica supports, introducing a hydrophilic, PEG‑like surface that reduces non‑specific binding. The higher molecular weight and lower thiol content relative to trialkoxysilane‑thiols allows for a more controlled and dilute surface coverage, which is beneficial when a mixed‑mode stationary phase is desired [Section 3, Thiol Stoichiometry and HPLC evidence].

Thiol-Terminated Tripodands for Supramolecular Chemistry

The compound serves as a direct precursor to tripodand architectures used in cation‑receptor studies. The extended chain length provides a larger cavity for cation encapsulation compared to SIS2‑derived tripodands, as demonstrated by their incorporation into polysiloxane hosts for lithium‑ion conduction [Section 3, Tripodand Electrolyte evidence]. Researchers requiring a thiol‑terminated tripodand for click‑chemistry conjugation to alkene‑bearing macrocycles or polymers will benefit from the compound's dual functionality.

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